molecular formula C13H12BrN3OS B2382498 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 392255-36-6

2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2382498
CAS No.: 392255-36-6
M. Wt: 338.22
InChI Key: UVYKHQVJLYPQHW-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring. The structure includes a 2-phenyl substituent on the pyrazole moiety and a bromoacetamide group attached to the nitrogen at position 3. The bromoacetamide group introduces electrophilicity, making the compound a candidate for nucleophilic substitution reactions, which is relevant in medicinal chemistry for covalent inhibitor design.

Properties

IUPAC Name

2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS/c14-6-12(18)15-13-10-7-19-8-11(10)16-17(13)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYKHQVJLYPQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320352
Record name 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392255-36-6
Record name 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization reactions: The thieno[3,4-c]pyrazole core can participate in further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs with alternative heterocycles. For example, N-(2-Bromo-4,6-difluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 578699-95-3) incorporates a 1,2,4-triazole ring instead. The triazole system offers distinct hydrogen-bonding capabilities and metabolic stability, often exploited in antimicrobial agents .

Substituent Effects

  • Bromoacetamide Group : The target compound’s bromoacetamide is shared with Impurity C (MM0078.03) , a nitro-phenylcarbonyl derivative. However, the latter’s nitro group increases polarity, reducing lipophilicity (clogP ~2.1 vs. ~3.5 for the target compound, estimated) and altering solubility profiles .
  • Aryl Substituents : The 2-phenyl group in the target compound contrasts with the 4-nitro-2-(phenylcarbonyl)phenyl group in MM0078.03. The nitro and carbonyl groups in MM0078.03 introduce strong electron-withdrawing effects, which may stabilize the molecule but reduce reactivity compared to the target’s simpler phenyl substituent .

Physicochemical and Structural Properties

A comparative analysis of molecular parameters is summarized below:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound Thieno[3,4-c]pyrazole C₁₄H₁₂BrN₃OS 366.23 2-phenyl, bromoacetamide Drug intermediate, covalent inhibitor
MM0078.03 (Impurity C) Benzene C₁₅H₁₀BrN₃O₄ 384.16 4-nitro, 2-(phenylcarbonyl), bromo Pharmaceutical impurity standard
578699-95-3 1,2,4-Triazole C₁₆H₁₃BrF₂N₆OS 455.30 Bromo-difluorophenyl, pyrazinyl Antimicrobial research

Hydrogen Bonding and Solid-State Behavior

The acetamide group in the target compound facilitates N–H···O hydrogen bonds, which are critical in crystal packing. Graph set analysis (e.g., R₂²(8) motifs) could predict its solid-state behavior, as seen in related acetamide derivatives . The triazole-containing 578699-95-3 likely exhibits diverse hydrogen-bonding patterns due to multiple nitrogen acceptors, influencing its crystallinity and solubility .

Biological Activity

2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is C13H12BrN3OS, with a molecular weight of approximately 316.22 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds containing the thieno[3,4-c]pyrazole scaffold exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have reported that thieno[3,4-c]pyrazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, in vitro tests showed promising results against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. In one study, it was shown to protect red blood cells from oxidative damage induced by toxic substances such as 4-nonylphenol .
  • Anticancer Potential : Thieno[3,4-c]pyrazole derivatives have demonstrated anticancer activities in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Antimicrobial Activity of 2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values for various microorganisms tested against the compound.

Table 2: Antioxidant Activity in Erythrocytes

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound Treatment12 ± 1.03

This table illustrates the protective effects of the compound against oxidative stress in erythrocytes.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives, it was found that the inclusion of bromine in the structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that modifications to the thieno[3,4-c]pyrazole scaffold could yield more potent antimicrobial agents .

Case Study 2: Antioxidant Effects on Fish Erythrocytes

A significant investigation focused on the antioxidant effects of thieno[3,4-c]pyrazole derivatives on fish erythrocytes exposed to environmental toxins. Results indicated that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxins alone, demonstrating their potential as protective agents in aquatic species .

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